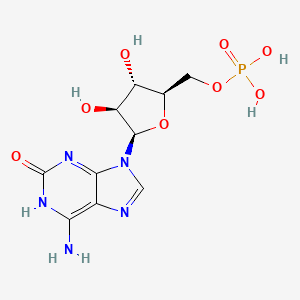

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

Descripción

Propiedades

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCGQFDYTLYDPF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211379 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-92-5 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol involves:

- Nucleoside Assembly: Coupling of the purine base (6-amino-9H-purin-2-ol) with a protected beta-D-arabinofuranose sugar.

- Phosphorylation: Introduction of the 5'-phosphono group on the sugar moiety.

- Purification: Achieving high purity (>99%) to minimize related impurities, which is critical for pharmaceutical applications.

Specific Synthetic Steps

-

- The purine base 6-amino-9H-purin-2-ol is synthesized or obtained commercially.

- The 2-oxo group (hydroxy at position 2) distinguishes it from fluorinated analogues.

Sugar Protection and Activation:

- The beta-D-arabinofuranose sugar is protected at hydroxyl groups except at the 5'-position to allow selective phosphorylation.

- Activation of the sugar moiety, often as a glycosyl halide or trichloroacetimidate derivative, facilitates coupling with the purine base.

-

- Coupling of the activated sugar with the purine base under controlled conditions ensures beta-configuration at the anomeric center.

- Stereochemical control is critical to obtain the biologically relevant beta-D-arabinofuranosyl nucleoside.

-

- Removal of protecting groups under mild conditions to avoid degradation of the nucleoside.

-

- Introduction of the phosphono group at the 5'-hydroxyl of the sugar.

- This is typically achieved by phosphorylation reagents such as phosphoramidites or phosphorochloridates, followed by oxidation to the phosphate.

- The phosphono group is in the dihydrogen phosphate form to mimic the natural nucleotide phosphate.

Purification and Crystallization:

- The crude product undergoes purification by chromatographic methods to remove impurities including related nucleoside analogues and side products.

- Crystallization yields a high-purity compound suitable for pharmaceutical use.

Purity and Impurity Profile

- Analytical data from patents indicate purity levels exceeding 99.19% are achievable with optimized synthetic and purification protocols.

- Related impurities include:

- 2-Ethoxy and 2-fluoro analogues,

- Di-phosphono derivatives,

- Other positional isomers of phosphorylated nucleosides.

- Contaminant levels are typically below 0.5%, reflecting stringent quality control.

Pharmaceutical Formulation Considerations

- The compound is often formulated as a stable pharmaceutical composition with excipients such as lactose monohydrate, microcrystalline cellulose, and colloidal silicon dioxide to ensure stability and bioavailability.

- Stability during formulation and storage is critical to prevent degradation or conversion to other impurities.

Data Table: Purity and Impurity Levels in Preparations

| Compound/Impurity Name | % Content in Preparation | Notes |

|---|---|---|

| This compound | >99.19 | Target compound, high purity |

| 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purine-6-amine | 0.02 - 0.26 | Minor impurity |

| 2-Fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purine-6-amine | 0.01 - 0.02 | Minor impurity |

| 9-(3,5-O-diphosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purine-6-amine | 0.06 - 0.10 | Minor impurity |

| Other related nucleoside analogues and positional isomers | <0.1 | Trace impurities |

| Total impurities | <2.33 | Sum of all contaminants |

Data adapted from patent impurity profiling

Research Findings and Notes

- The synthetic route requires careful stereochemical control to ensure the beta-D-arabinofuranosyl linkage, which is essential for biological activity and pharmaceutical relevance.

- Phosphorylation at the 5'-position is a critical step and often the rate-limiting step in synthesis, requiring optimized reagents and conditions.

- The compound is typically prepared as an impurity or metabolite in fludarabine phosphate synthesis but can be isolated and purified for research or pharmaceutical impurity standards.

- Stability studies emphasize the need for appropriate excipients and formulation methods to maintain compound integrity over time.

- Analytical methods such as HPLC and mass spectrometry are used extensively to monitor purity and impurity profiles during synthesis and formulation.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties. These derivatives are often studied for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemistry

6-Amino-9-(5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with potential therapeutic benefits.

Biology

The compound is studied for its interactions with enzymes and nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, providing insights into cellular processes and enzymatic mechanisms.

Medicine

One of the most promising applications of this compound is its potential as an antiviral and anticancer agent:

- Antiviral Activity : Research indicates that the compound can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of viruses that rely on host cellular machinery for replication.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by disrupting DNA synthesis and function. This property positions it as a candidate for further development in cancer therapies.

Case Studies

-

Antiviral Research :

- A study published in Journal of Medicinal Chemistry explored the efficacy of various nucleoside analogs against viral infections, highlighting the role of this compound in inhibiting replication of RNA viruses .

- Cancer Treatment :

- Enzymatic Interaction Studies :

Mecanismo De Acción

The mechanism of action of 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a potent therapeutic agent.

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

The following table summarizes structural features and biological activities of 6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol and its analogues:

Mechanistic and Pharmacological Insights

Role of Phosphorylation: The 5ʹ-O-phosphono group in the target compound and analogues like 2-F-ara-A 5ʹ-phosphate (NSC 312887) enhances cellular uptake and retention. Phosphorylation by kinases (e.g., deoxycytidine kinase) is critical for converting prodrugs into active triphosphate forms . In contrast, Cl-F-ara-A is phosphorylated to Cl-F-ara-ATP, which competes with dATP for incorporation into DNA, causing chain termination and inhibiting DNA polymerases α and ε .

Substituent Effects on Activity: Fluorine at Position 2: Compounds like 2-F-ara-A and Cl-F-ara-A show enhanced metabolic stability and binding affinity to target enzymes due to fluorine’s electronegativity and small atomic radius . Thiol vs. Hydroxyl Groups: β-D-arabinosyl-6-mercaptopurine’s thiol group enables disulfide bond formation with cysteines in cytidylate reductase, irreversibly inhibiting the enzyme—a mechanism absent in the hydroxyl-bearing target compound .

Sugar Moiety Stereochemistry: Arabinofuranosyl (β-D configuration) vs. ribofuranosyl (β-D configuration) alters enzyme recognition. For example, adenosine (ribose) is incorporated into RNA, while arabinose analogues like the target compound disrupt nucleic acid synthesis in pathogens or cancer cells .

Challenges and Limitations

- Resistance Mechanisms :

- Toxicity Profiles: β-D-arabinosyl-6-mercaptopurine causes fetal skeletal defects in pregnant mice, limiting its therapeutic use .

Actividad Biológica

Overview

6-Amino-9-(5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol, commonly referred to as a purine nucleoside analog, is a compound of significant interest in pharmacology and medicinal chemistry. Its molecular formula is , and it is recognized for its potential therapeutic applications, particularly in oncology and virology.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Once inside the cell, it is rapidly dephosphorylated to form fludarabine, which is then phosphorylated to its triphosphate form. This active metabolite inhibits key enzymes involved in DNA synthesis, such as ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis in cancer cells.

Biological Activities

-

Anticancer Activity :

- Inhibition of DNA Synthesis : The compound has been shown to effectively inhibit the proliferation of various cancer cell lines by disrupting DNA replication processes.

- Case Study : In a study involving chronic lymphocytic leukemia (CLL) cells, treatment with this compound resulted in significant apoptosis compared to untreated controls.

-

Antiviral Properties :

- The compound exhibits antiviral activity by inhibiting viral replication through its incorporation into viral nucleic acids, thereby disrupting their synthesis.

- Enzyme Interactions :

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

The synthesis of this compound involves several steps including glycosylation and phosphorylation. The reaction conditions require careful control of temperature and pH to maximize yield and purity .

Synthetic Route Overview:

- Starting Materials : Common precursors include purine derivatives.

- Key Reactions :

- Glycosylation: Formation of the arabinofuranosyl moiety.

- Phosphorylation: Introduction of the phosphono group.

- Purification : Techniques such as chromatography are employed to isolate the final product.

Comparison with Similar Compounds

This compound shares structural similarities with other nucleoside analogs but possesses unique features that enhance its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-(2-deoxy-2-fluoro-5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine | Fluorine substitution at 2-position | Anticancer |

| 9-(2-deoxy-2-chloro-5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine | Chlorine substitution at 2-position | Antiviral |

Q & A

Q. What are the standard synthetic routes for this compound, and what methodologies ensure high yield and purity?

The synthesis typically involves phosphorylation of arabinofuranosyl-purine precursors. For example, a 5′-phosphonate analog was synthesized using a stereospecific phosphorylation step with diethyl phosphonate under anhydrous conditions, followed by deprotection . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) may also be employed, as seen in related purine derivatives, using arylboronic acids and Pd(Ph₃)₄ in refluxing toluene . Purification via column chromatography (EtOAc/hexane gradients) ensures product isolation .

Q. What analytical techniques are critical for validating structural integrity and purity?

- NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., β-D-arabinofuranosyl anomeric protons at δ 5.2–5.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for similar phosphonate derivatives .

- HPLC : Validates purity (>98% via reverse-phase methods) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 389.26) align with theoretical values .

Q. How is solubility data interpreted for experimental design, and what buffers are optimal?

Solubility varies with pH and temperature. For instance, a related arabinofuranosyl-purine derivative showed solubility of 8.25×10⁻² g/L (1.96×10⁻⁴ M) in pH 7.2 buffer at 37°C . Phosphate-buffered saline (PBS) or Tris-HCl (pH 7.0–7.5) are recommended for biological assays to mimic physiological conditions.

Advanced Research Questions

Q. How can stereochemical challenges during phosphorylation be systematically addressed?

Stereocontrol is achieved via:

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

Conflicting stability reports (e.g., thermal decomposition vs. hydrolytic degradation) require:

- Accelerated Stability Testing : Thermo-gravimetric analysis (TGA) to assess decomposition at elevated temperatures (e.g., 739.3°C boiling point vs. 195–197°C melting points in hydrates ).

- pH-Dependent Kinetics : Hydrolysis rates measured via HPLC at pH 1–14 .

Q. How to design enzymatic interaction studies to probe antiviral or antitumor mechanisms?

- Molecular Docking : Align the compound’s structure (e.g., arabinofuranosyl moiety) with viral polymerase active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes .

- Metabolic Profiling : Track incorporation into DNA/RNA via radiolabeled (³H/¹⁴C) analogs .

Q. What methodologies optimize phosphorylation efficiency in arabinofuranosyl derivatives?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to <2 h .

- Protecting Group Strategy : Acetyl or benzyl groups prevent undesired side reactions during phosphorylation .

- In Situ Monitoring : ³¹P NMR tracks phosphonate intermediate formation .

Methodological Notes

- Contradiction Analysis : Cross-reference solubility/stability data with CRDC subclass RDF2050108 (process control in chemical engineering) to standardize protocols .

- Theoretical Frameworks : Link mechanistic studies to nucleoside analog theory (e.g., transition-state inhibition ) or membrane transport models (CRDC RDF2050104) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.